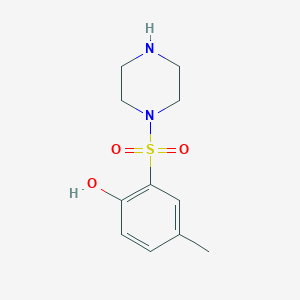

4-Methyl-2-(piperazine-1-sulfonyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-piperazin-1-ylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(14)11(8-9)17(15,16)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSVHRIIJXZSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Methyl-2-(piperazine-1-sulfonyl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from readily available starting materials, with a focus on the rationale behind the selection of reagents and reaction conditions. The characterization section establishes a framework for structural verification and purity assessment using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical procedural guide and a foundation for further investigation of this and related molecular scaffolds.

Introduction and Rationale

The integration of a piperazine moiety into a sulfonamide scaffold attached to a phenolic ring system creates a molecule of significant interest for pharmaceutical research. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability[1]. Sulfonamides are a class of compounds with a broad spectrum of biological activities[2]. The phenolic hydroxyl group, in turn, can participate in key hydrogen bonding interactions with biological targets. The specific compound, this compound (CAS No. 1193387-51-7), combines these features, making it a valuable building block for the synthesis of novel therapeutic agents[3][4].

This guide outlines a logical and robust synthetic pathway, emphasizing the strategic use of protecting groups to ensure regioselectivity and high yields. The subsequent analytical characterization provides the necessary tools for unambiguous structural confirmation and quality control of the synthesized compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence, as illustrated below. This pathway is designed for efficiency and control, utilizing common laboratory reagents and techniques.

Sources

A Strategic Guide to the In Vitro Evaluation of 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with hybrid scaffolds represents a fertile ground for identifying new therapeutic agents. The compound 4-Methyl-2-(piperazine-1-sulfonyl)phenol is a compelling molecule, integrating three distinct pharmacophores: a phenol ring, a piperazine core, and a sulfonyl linker. Each of these moieties has a rich history in medicinal chemistry. Phenolic compounds are ubiquitous in pharmaceuticals, often contributing to antioxidant properties and receptor interactions[1][2]. The piperazine ring is a privileged structure, found in a vast array of drugs targeting central nervous system disorders, cancer, and infectious diseases, valued for its ability to improve pharmacokinetic properties[3]. The sulfonyl group is a potent hydrogen bond acceptor and a stable, electron-withdrawing moiety, critical to the function of numerous enzyme inhibitors and other therapeutic agents[4][5][6].

The convergence of these three motifs in a single structure suggests a potential for multifaceted biological activity. However, without empirical data, its therapeutic promise remains speculative. This guide, therefore, outlines a comprehensive, tiered strategy for the systematic in vitro evaluation of this compound. Moving beyond a simple list of protocols, this document provides the causal reasoning behind experimental choices, establishing a logical framework for elucidating the compound's biological profile, from broad-based initial screening to more focused, mechanism-of-action studies. Our objective is to provide researchers and drug development professionals with a self-validating workflow to thoroughly characterize this and similar novel chemical entities.

Section 1: Foundational Characterization and Compound Management

Before commencing any biological evaluation, the integrity of the test compound must be rigorously established. This foundational step is critical for the trustworthiness and reproducibility of all subsequent data.

1.1 Physicochemical Properties

A summary of the known properties of this compound is essential for experimental design, including calculating molar concentrations and understanding potential solubility challenges.

| Property | Value | Source(s) |

| CAS Number | 1193387-51-7 | [7][8] |

| Molecular Formula | C₁₁H₁₆N₂O₃S | [7][8] |

| Molecular Weight | 256.32 g/mol | [7][8] |

| Purity (Typical) | ≥95% - 98% | [7][8] |

| Storage Temperature | 2-8°C | [8] |

1.2 Quality Control Protocol: Ensuring Compound Integrity

-

Step 1: Identity Confirmation: Utilize Mass Spectrometry (MS) to confirm the molecular weight (256.32 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

-

Step 2: Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A purity level of >95% is considered standard for initial biological screening.

-

Step 3: Solubility Determination:

-

Rationale: Compound precipitation in assays is a common source of artifacts[9]. Determining solubility in relevant solvents (e.g., DMSO) and aqueous buffers (e.g., PBS, cell culture media) is crucial.

-

Method: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Perform serial dilutions into the final aqueous buffer to be used in biological assays. Visually inspect for precipitation and, if necessary, use nephelometry for a quantitative assessment. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced toxicity[9].

-

Section 2: Tier 1 - Broad-Spectrum Biological Profiling

The initial screening tier is designed to cast a wide net, identifying any significant biological activity or liability at a high level. This stage prioritizes robust, high-throughput assays to quickly ascertain the compound's general cytotoxic and antimicrobial potential, which are common activities for piperazine and sulfonamide-containing molecules[5][10].

Experimental Workflow: Tier 1 Screening

Caption: Tier 1 workflow for initial in vitro evaluation.

2.1 Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Rationale: This assay provides a quantitative measure of the compound's effect on cell viability and proliferation. By screening against both a non-cancerous cell line (e.g., human fibroblasts) and a panel of cancer cell lines (e.g., MCF-7, A549), we can establish a preliminary therapeutic index—the ratio of toxicity to normal cells versus cancer cells[9][10].

-

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours[9].

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin)[10].

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

-

2.2 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Rationale: The sulfonamide moiety is the basis of sulfa drugs, and many piperazine derivatives exhibit antimicrobial properties[3][5]. This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth[10].

-

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL[10].

-

Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)[10].

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound with no visible turbidity[10].

-

Section 3: Tier 2 - Hypothesis-Driven Mechanistic Assays

Results from Tier 1 will guide the selection of more specific, target-oriented assays in Tier 2. The chemical structure of this compound suggests several plausible mechanisms of action that warrant investigation.

Hypothesized Target Pathways

Caption: Plausible biological targets based on the compound's pharmacophores.

3.1 Hypothesis A: Enzyme Inhibition

-

Rationale: Sulfonamides are classic enzyme inhibitors, often targeting metalloenzymes due to the coordinating ability of the sulfonyl group[4]. Furthermore, various piperazine derivatives have demonstrated potent inhibitory activity against enzymes like tyrosinase, acetylcholinesterase (AChE), and urease[11][12][13].

-

Proposed Protocol: Tyrosinase Inhibition Assay

-

Objective: To determine if the compound can inhibit tyrosinase, a key enzyme in melanin synthesis, which is a target for treating hyperpigmentation disorders[11].

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), and test compound. Kojic acid is used as a positive control.

-

Procedure: a. In a 96-well plate, add phosphate buffer, tyrosinase enzyme solution, and varying concentrations of the test compound (dissolved in DMSO, final concentration ≤1%). b. Pre-incubate the mixture for 10 minutes at room temperature. c. Initiate the reaction by adding the L-DOPA substrate. d. Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the uninhibited control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive)[11].

-

3.2 Hypothesis B: Anti-inflammatory Activity

-

Rationale: Many phenolic compounds exhibit anti-inflammatory properties, and specific piperazine derivatives have been shown to modulate inflammatory responses, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 and the downregulation of enzymes like COX-2[1][14].

-

Proposed Assay: LPS-Induced Cytokine Release in Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure: a. Culture RAW 264.7 cells and treat them with non-toxic concentrations of the test compound (determined from the Tier 1 MTT assay) for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. After 24 hours of incubation, collect the cell culture supernatant.

-

Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. A significant reduction in cytokine levels in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity[14].

-

3.3 Hypothesis C: Anticancer Signaling Pathway Modulation

-

Rationale: Should the compound show selective cytotoxicity towards cancer cells in Tier 1, further investigation into its mechanism is warranted. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, and arylpiperazines have been developed as inhibitors of this pathway[10].

-

Proposed Assay: Western Blot Analysis of PI3K/Akt Pathway

-

Procedure: a. Treat a sensitive cancer cell line (e.g., MCF-7) with the IC₅₀ concentration of the compound for various time points. b. Lyse the cells and quantify the total protein concentration. c. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for key pathway proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

-

Analysis: A decrease in the ratio of phosphorylated (active) proteins to total proteins would suggest that the compound inhibits the PI3K/Akt/mTOR signaling pathway.

-

Section 4: Data Summary and Interpretation

The ultimate goal of this in vitro cascade is to generate a comprehensive data package that enables informed decision-making. Quantitative data should be summarized clearly to facilitate comparison and prioritization.

Table 2: Hypothetical In Vitro Data Summary for this compound

| Assay Type | Target / Cell Line | Endpoint | Result (Example) | Interpretation |

| Cytotoxicity | Human Fibroblasts | IC₅₀ | > 100 µM | Low toxicity to normal cells. |

| MCF-7 (Breast Cancer) | IC₅₀ | 5.2 µM | Potent and selective activity against this cell line. | |

| Antimicrobial | S. aureus | MIC | > 128 µg/mL | No significant antibacterial activity observed. |

| Enzyme Inhibition | Tyrosinase | IC₅₀ | 15.7 µM | Moderate inhibitory activity. |

| Acetylcholinesterase | IC₅₀ | 89.4 µM | Weak inhibitory activity. | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | IC₅₀ | 8.1 µM | Potent inhibition of TNF-α release. |

Interpretation and Next Steps:

Based on the hypothetical data above, this compound emerges as a promising lead for anticancer and anti-inflammatory applications, with a favorable selectivity profile over normal cells. The moderate tyrosinase activity could be a secondary finding of interest. The next logical steps would be to expand the cancer cell line panel, conduct more detailed mechanistic studies on the PI3K/Akt and inflammatory signaling pathways, and initiate early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties.

References

- BenchChem. (2025).

- ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.

- PubMed Central (PMC). (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.

- National Institutes of Health (NIH). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- BenchChem. (2025).

- BLDpharm. (n.d.). 1193387-51-7|this compound.

- PubChem. (n.d.). This compound.

- PubMed. (n.d.).

- CHIRALEN. (n.d.). This compound.

- PubMed Central (PMC). (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review.

- ResearchGate. (2025).

- PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.

- PubMed Central (PMC). (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.

- NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.

- PubMed. (n.d.).

Sources

- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

- 8. chiralen.com [chiralen.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Aryl Piperazine Sulfonamides

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the aryl piperazine moiety stands as a quintessential "privileged scaffold," a structural framework that demonstrates a remarkable promiscuity for binding to a diverse array of biological targets.[1][2] When coupled with a sulfonamide group, this scaffold gives rise to the aryl piperazine sulfonamides, a class of compounds that has yielded a rich harvest of therapeutic agents and chemical probes. Their therapeutic potential spans a wide spectrum of neurological and metabolic disorders, including but not limited to antipsychotic, anticonvulsant, and antidiabetic activities.[3][4][5]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aryl piperazine sulfonamides. Moving beyond a mere cataloging of compounds and their activities, we will delve into the causal relationships between specific structural modifications and their impact on biological function. We will examine how subtle changes to the aryl ring, the piperazine core, and the sulfonamide functional group can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

I. The Core Scaffold: Understanding the Fundamentals

The archetypal structure of an aryl piperazine sulfonamide consists of three key components:

-

The Aryl Group (Ar): Typically a phenyl or heteroaryl ring, this portion of the molecule is crucial for establishing interactions with the target protein. Substituents on this ring play a pivotal role in modulating affinity and selectivity.

-

The Piperazine Ring: This six-membered heterocycle acts as a central linker. Its conformation and the nature of its substituents can influence the overall topology of the molecule and its interactions with the binding pocket.

-

The Sulfonamide Moiety (-SO₂NR¹R²): This functional group is a key hydrogen bond donor and acceptor, often involved in critical interactions with polar residues in the active site of the target protein. The substituents on the nitrogen atom (R¹ and R²) offer significant opportunities for SAR exploration.

The interplay of these three components dictates the overall pharmacological profile of the molecule. The following sections will dissect the SAR of this scaffold in the context of its major biological targets.

II. Navigating the Serotonergic Landscape: 5-HT Receptor Ligands

Aryl piperazine sulfonamides have been extensively investigated as ligands for various serotonin (5-HT) receptor subtypes, particularly the 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₆ receptors.[3][6][7][8] These receptors are implicated in a range of neuropsychiatric disorders, including anxiety, depression, and schizophrenia.[8]

Key SAR Insights for 5-HT Receptor Affinity:

-

Aryl Group Substitutions:

-

2-Methoxyphenyl Group: The presence of a methoxy group at the ortho position of the phenyl ring is a well-established feature for high affinity at 5-HT₁ₐ receptors.[9] This is a hallmark of many "long-chain arylpiperazine" 5-HT₁ₐ ligands.

-

Halogen Substituents: Halogen atoms, such as fluorine and chlorine, on the aryl ring can influence both affinity and selectivity. For instance, 2,3-dichlorophenyl substitution has been shown to favor affinity for 5-HT₁ₐ and D₂ receptors.[6]

-

Naphthyl Group: Replacing the phenyl ring with a naphthalene ring has been shown to enhance affinity for both 5-HT₂C and 5-HT₆ receptors.[3]

-

-

Piperazine Core and Linker:

-

The piperazine ring is generally unsubstituted in high-affinity 5-HT ligands.

-

The nature and length of the linker between the piperazine and the sulfonamide moiety can be critical. Alkyl chains of varying lengths are commonly employed.

-

-

Sulfonamide Moiety:

-

The substituents on the sulfonamide nitrogen can significantly impact affinity and functional activity (agonist vs. antagonist).

-

For example, in a series of (piperazin-1-yl-phenyl)-arylsulfonamides, an isopropyl group on the sulfonamide nitrogen of a naphthalene-2-sulfonamide derivative resulted in high affinity for both 5-HT₂C and 5-HT₆ receptors.[3]

-

The following diagram illustrates the key structural features influencing the affinity of aryl piperazine sulfonamides for serotonin receptors.

Caption: Key structural determinants for 5-HT receptor affinity.

III. Modulating Adrenergic and Dopaminergic Systems

Aryl piperazine sulfonamides also exhibit significant activity at α-adrenergic and dopamine receptors, making them relevant for conditions like benign prostatic hyperplasia (BPH), hypertension, and psychosis.[10][11][12][13]

SAR for α₁-Adrenergic Receptor Antagonism:

-

Aryl Group: 2-Alkoxyphenylpiperazine moieties are frequently associated with high affinity for α₁-adrenoceptors.[14]

-

Terminal Group: The nature of the group attached to the sulfonamide can be varied to optimize affinity and selectivity. For instance, incorporating heterocyclic rings has led to potent and selective α₁ₐ-AR antagonists.[10]

SAR for Dopamine D₂/D₃ Receptor Ligands:

-

Aryl Group: Similar to 5-HT receptors, substitutions on the aryl ring are critical. 2-Methoxyphenyl and 2,3-dichlorophenyl groups are common in D₂/D₃ receptor ligands.[6][15]

-

Conformational Restriction: Introducing conformational constraints, such as replacing a flexible alkyl linker with an interphenylene spacer, can influence affinity and selectivity between D₂ and D₃ receptors.[15]

-

Sulfonamide vs. Carboxamide: The replacement of a carboxamide linker with a sulfonamide group can alter the binding mode and affinity for dopamine receptors.[6] Molecular modeling studies have shown that sulfonamides can form different interactions with conserved receptor residues compared to their carboxamide counterparts.[6]

The following table summarizes the binding affinities of selected aryl piperazine sulfonamides at various receptors.

| Compound ID | Aryl Group | R¹ (Sulfonamide) | R² (Sulfonamide) | Target | Affinity (Ki or IC₅₀, nM) | Reference |

| 6b | Naphthalen-2-yl | Isopropyl | 3-(4-methyl-piperazin-1-yl)-phenyl | 5-HT₂C | 4 | [3] |

| 5-HT₆ | 3 | [3] | ||||

| Sigma Ligand | 3-Iodobenzyl | - | 4-Benzylpiperidine | σ₁ | 0.96 | [16] |

| σ₂ | 91.8 | [16] |

IV. Expanding Therapeutic Horizons: Anticonvulsant and Other Activities

The versatility of the aryl piperazine sulfonamide scaffold extends beyond aminergic GPCRs. Researchers have explored their potential as anticonvulsant agents and inhibitors of enzymes like BACE1 and DPP-IV.[4][17][18]

Anticonvulsant Activity:

-

The combination of an arylpiperazine moiety with a hydantoin ring, a known anticonvulsant pharmacophore, has yielded compounds with promising activity.[4]

-

The linker between the arylpiperazine and the hydantoin ring, whether it's an alkyl or a sulfonylalkyl chain, influences the anticonvulsant profile.[4]

Enzyme Inhibition:

-

BACE1 Inhibitors: Piperazine sulfonamides have been designed as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[17]

-

DPP-IV Inhibitors: This scaffold has also been explored for the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[18]

V. Synthesis and Experimental Protocols

The synthesis of aryl piperazine sulfonamides typically involves the reaction of a substituted arylpiperazine with an appropriate arylsulfonyl chloride. The following is a general, step-by-step protocol for the synthesis of a model aryl piperazine sulfonamide.

Protocol 1: General Synthesis of an Aryl Piperazine Sulfonamide

Objective: To synthesize an N-aryl-N'-(arylsulfonyl)piperazine derivative.

Materials:

-

1-(Aryl)piperazine

-

Arylsulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(aryl)piperazine (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Sulfonyl Chloride Addition: Slowly add a solution of the arylsulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture. The addition is often done dropwise at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure aryl piperazine sulfonamide.

The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for aryl piperazine sulfonamides.

VI. Conclusion and Future Directions

The aryl piperazine sulfonamide scaffold continues to be a fertile ground for drug discovery. The wealth of SAR data available provides a solid foundation for the rational design of new ligands with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:

-

Multi-target-directed ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway.

-

Exploring new therapeutic areas: Investigating the potential of this scaffold in areas such as oncology and infectious diseases.[19][20]

-

Advanced computational modeling: Utilizing more sophisticated in silico methods to predict binding affinities and guide synthetic efforts.

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

-

Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. PubMed. [Link]

-

Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists. PubMed. [Link]

-

The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. PubMed. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Methods for the synthesis of sulfonamides. ResearchGate. [Link]

-

Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. PubMed. [Link]

-

Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. PubMed. [Link]

-

Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. PubMed. [Link]

-

Synthesis and anticonvulsant activity of arylpiperazinyl-alkyl and -sulfonylalkyl derivatives of β-tetralinohydantoin. Sciforum. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

-

Novel arylpiperazines as selective alpha1-adrenergic receptor antagonists. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. [Link]

-

Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Semantic Scholar. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. MDPI. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [Link]

-

Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents. PubMed. [Link]

-

Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats. PubMed. [Link]

-

High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. PubMed. [Link]

-

Design and Synthesis of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. National Institutes of Health. [Link]

-

Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

-

Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. PubMed. [Link]

-

Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. ResearchGate. [Link]

-

A quantitative structure–activity relationship study investigating the potential antidiabetic activity of aryl sulfonyl piperazines. ResearchGate. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

-

Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. National Institutes of Health. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

-

Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed. [Link]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. National Institutes of Health. [Link]

-

Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. [Link]

-

N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health. [Link]

-

Therapeutic Potential of Aryl Sulfonamides: Synthesis, Antiproliferative, Antioxidant, Antiparasitic and Molecular Docking Studies. ResearchGate. [Link]

- Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents.

-

SAR of Anticonvulsant Drugs. Slideshare. [Link]

Sources

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel arylpiperazines as selective alpha1-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Piperazine Scaffold: A Cornerstone in Modern Enzyme Inhibition

An In-depth Technical Guide on Mechanisms of Action for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Status of the Piperazine Ring

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a vast array of clinically successful drugs.[3][4] Its prevalence is not coincidental but rather a testament to its unique and highly tunable physicochemical properties. The piperazine moiety offers an exceptional balance of aqueous solubility, basicity, and conformational flexibility, which medicinal chemists leverage to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[2][5] Its synthetic tractability further cements its role as a versatile building block in the design of novel therapeutic agents targeting a wide range of enzymes.[5][6] This guide provides an in-depth exploration of the diverse mechanisms through which piperazine-based compounds exert their inhibitory effects on enzymes, offering a technical resource for researchers and scientists in the field of drug development.

Core Mechanisms of Enzyme Inhibition by Piperazine-Based Compounds

Piperazine-based inhibitors employ the full spectrum of inhibitory mechanisms to modulate enzyme activity. The specific mode of action is dictated by the overall molecular structure of the inhibitor, the nature of the substituents on the piperazine ring, and the topology of the target enzyme's active or allosteric sites.

Competitive Inhibition: Intercepting the Active Site

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. This mode of inhibition is often characterized by a structural mimicry of the substrate. Piperazine-containing molecules can be adept competitive inhibitors, with the piperazine core acting as a central scaffold to position pharmacophoric groups that interact with the active site residues.

A prime example can be found in inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Certain piperazine-based benzimidazole derivatives have been identified as potent urease inhibitors.[7][8] Molecular docking studies have revealed that these compounds occupy the active site of the urease enzyme, with the piperazine ring contributing to the correct orientation and binding affinity required to block substrate access.[7][8] The inhibitory potency of these compounds, as measured by their IC50 values, has been shown to be significantly lower than that of the standard inhibitor, thiourea, highlighting the effectiveness of the piperazine scaffold in this context.[8]

Non-Competitive and Mixed Inhibition: Action Beyond the Active Site

Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. Piperazine derivatives have been successfully developed as non-competitive inhibitors for various enzyme targets.

For instance, a series of small molecules featuring a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold have been identified as potent, non-competitive, and time-dependent inhibitors of inflammatory caspases (caspase-1, -4, and -5).[9] These enzymes are critical mediators of the inflammatory response, making them attractive therapeutic targets. The non-competitive nature of these inhibitors suggests that they bind to an allosteric site, leading to a modulation of the enzyme's activity.[9]

Allosteric Inhibition: A Subtle Art of Regulation

Allosteric inhibition is a specific type of non-competitive inhibition where the inhibitor's binding to a remote site causes a conformational change that is transmitted to the active site, thereby reducing its activity. This mechanism offers the potential for greater selectivity compared to active-site-directed inhibitors.

A notable example is the discovery of 2,6-dimethylpiperazines as allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), a potential target in certain cancers.[10][11] High-throughput screening identified a piperazine-containing compound as a promising hit. Subsequent structure-activity relationship (SAR) studies and structure-based drug design led to the development of a potent allosteric inhibitor with an IC50 value in the nanomolar range.[10][11] The binding of this piperazine derivative to an allosteric pocket induces a conformational change that obstructs ATP binding in the catalytic domain, thereby inhibiting enzyme function.[11]

Covalent Inhibition: The Irreversible Bond

Covalent inhibitors form a stable, covalent bond with a reactive residue in the enzyme, often within the active site, leading to irreversible inhibition. This mechanism can provide a prolonged duration of action that is independent of the inhibitor's pharmacokinetic profile.[12][13] The piperazine scaffold has been incorporated into covalent inhibitors, where it serves to correctly position a reactive "warhead" for interaction with the target enzyme.

A compelling case is the development of piperazine aryl ureas as covalent inhibitors of fatty acid amide hydrolase (FAAH), a promising target for the treatment of pain and inflammation.[14] Computational analysis has shown that the FAAH active site induces a distortion in the amide bond of the piperazine-based inhibitor, which facilitates the formation of a covalent adduct with a catalytic serine residue (Ser241).[14] This enzyme-induced activation of the inhibitor is a key factor in its covalent mechanism of action.[12][14]

Visualizing the Mechanisms and Experimental Workflow

To better understand these complex interactions, diagrams are indispensable tools for researchers.

Diagram 1: Modes of Enzyme Inhibition by Piperazine-Based Inhibitors

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols for Mechanistic Elucidation

A rigorous and systematic experimental approach is crucial for elucidating the mechanism of action of any enzyme inhibitor. The following protocols represent standard methodologies in the field.

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.

Objective: To determine the concentration of a piperazine-based inhibitor required to reduce the activity of the target enzyme by 50%.

Methodology:

-

Prepare Reagents:

-

Target enzyme solution at a fixed concentration.

-

Substrate solution at a concentration typically equal to its Michaelis constant (Km) for robust results.

-

Serial dilutions of the piperazine-based inhibitor in an appropriate buffer.

-

Assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the enzyme, assay buffer, and varying concentrations of the inhibitor.

-

Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium to be reached.

-

-

Initiate Reaction:

-

Add the substrate to all wells to start the enzymatic reaction.

-

-

Measure Activity:

-

Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence). The initial reaction rate (V₀) is determined from the linear phase of the reaction progress curve. [15]5. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Enzyme Kinetics for Mechanism of Action Determination

Steady-state enzyme kinetics are employed to differentiate between competitive, non-competitive, and other modes of reversible inhibition. [15][16] Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme in the presence and absence of a piperazine-based inhibitor.

Methodology:

-

Prepare Reagents:

-

As in the IC50 determination protocol, but with a range of substrate concentrations.

-

The inhibitor is used at a fixed concentration (e.g., at or near its IC50 value).

-

-

Assay Setup:

-

Set up two sets of reactions: one without the inhibitor and one with the fixed concentration of the inhibitor.

-

For each set, vary the substrate concentration over a wide range (e.g., 0.1x to 10x the expected Km).

-

-

Measure Initial Velocities:

-

For each substrate concentration, measure the initial reaction rate (V₀).

-

-

Data Analysis:

-

Plot V₀ versus substrate concentration ([S]) for both sets of data (Michaelis-Menten plot).

-

Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or use non-linear regression to fit the Michaelis-Menten equation to determine Km and Vmax in the presence and absence of the inhibitor.

-

Interpretation:

-

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [17][18] Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a piperazine-based inhibitor and its target enzyme.

Methodology:

-

Sample Preparation:

-

Prepare the purified target enzyme in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare the piperazine-based inhibitor in the same buffer and load it into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

-

-

Data Acquisition:

-

The instrument records a series of heat spikes corresponding to each injection.

-

-

Data Analysis:

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to enzyme.

-

Fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH). Entropy (ΔS) can then be calculated.

-

Quantitative Data Summary

The efficacy of piperazine-based inhibitors is quantified by various parameters, with IC50 and Ki values being the most common.

| Inhibitor Class | Target Enzyme | Example Compound | IC50 / Ki | Mechanism of Action | Reference |

| Piperazine-Benzimidazole | Urease | Compound 9L | IC50 = 0.15 µM | Competitive | [8] |

| 2,6-Dimethylpiperazine | CPS1 | H3B-616 (25) | IC50 = 66 nM | Allosteric | [10][11] |

| Piperazine Aryl Urea | FAAH | PF-750 / JNJ1661010 | Potent | Covalent | [14] |

| Pyrimidine Scaffold | Inflammatory Caspases | CK-1-41 | Low nM Ki | Non-competitive | [9] |

| Piperazine-based | Mitochondrial Complex I | - | Nanomolar levels | - | [19] |

Conclusion: The Enduring Versatility of the Piperazine Scaffold

The piperazine scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable versatility in targeting a diverse array of enzymes through multiple mechanisms of action. [1][3]From competitive and allosteric inhibition to the formation of irreversible covalent adducts, piperazine-based compounds offer a rich chemical space for the development of novel therapeutics. A thorough understanding of these mechanisms, underpinned by rigorous experimental characterization using techniques such as enzyme kinetics, biophysical assays, and structural biology, is paramount for the successful translation of these promising molecules into clinically effective drugs. As our understanding of enzyme structure and function deepens, the privileged piperazine scaffold will undoubtedly continue to play a pivotal role in the design of the next generation of selective and potent enzyme inhibitors.

References

-

Rinaldi, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Taylor & Francis. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

-

Pao, P. C., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(6), 1305–1309. [Link]

-

Kumar, A., et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 159, 294-315. [Link]

-

Pao, P. C., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(6), 1305–1309. [Link]

-

Fidom, K., et al. (2016). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2415-2423. [Link]

-

Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(10), 1239-1257. [Link]

-

Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(23), 5758-5762. [Link]

-

Shahriarynejad, D., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 29220. [Link]

-

S. G. D'Andrea, et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 1059. [Link]

-

Basavaraj, S., & Collet, C. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 52-55. [Link]

-

Thompson, G. A., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9037-9041. [Link]

-

Matsuno-Yagi, A., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Biochemistry, 47(40), 10658-10667. [Link]

-

Smith, D. G. A., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 7(51), 48163-48174. [Link]

-

Strelow, J. M. (2017). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 60(15), 6379-6380. [Link]

-

Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 102(1-3), 29-35. [Link]

-

ResearchGate. (n.d.). Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. ResearchGate. [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

-

Shahriarynejad, D., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 29220. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

-

Science.gov. (n.d.). piperazines: Topics by Science.gov. Science.gov. [Link]

-

ResearchGate. (n.d.). Synthesis, In Vitro Enzymatic Inhibition, and Molecular Modeling of Novel Piperazine-Based Bis-Schiff Base Derivatives as Promising Anti-urease Agents. ResearchGate. [Link]

-

AZoM. (2020, October 6). Characterize Enzyme Kinetics. AZoM. [Link]

-

ResearchGate. (n.d.). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

-

BIOSYNCE. (2025, September 26). What are the effects of piperazine on enzyme activity?. BIOSYNCE Blog. [Link]

-

Rinaldi, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7338. [Link]

-

Clyne, M. A., et al. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 66(23), 15876–15891. [Link]

-

Al-Salahi, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 260-265. [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Singh, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(10), 834-857. [Link]

-

ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link]

-

ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

-

Ceylan, I., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. European Journal of Medicinal Chemistry, 213, 113164. [Link]

-

ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

-

Griffin, J. H., et al. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Journal of Molecular Biology, 417(5), 413-424. [Link]

-

Taylor & Francis. (n.d.). Piperazine – Knowledge and References. Taylor & Francis. [Link]

-

ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

-

Theodorou, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-450. [Link]

-

Cambridge MedChem Consulting. (2023, January 19). Covalent Inhibitors. Cambridge MedChem Consulting. [Link]

-

National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Khan Academy [khanacademy.org]

- 17. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. azom.com [azom.com]

- 19. Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery of Novel Bioactive Piperazine-Containing Molecules

Introduction: The Enduring Privilege of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as one of the most prominent of these "privileged structures".[1][2] It is the third most common nitrogen heterocycle found in drug discovery, forming the core of blockbuster drugs like the anticancer agent Imatinib (Gleevec) and the erectile dysfunction treatment Sildenafil (Viagra).[3]

The prevalence of the piperazine moiety is not coincidental; it imparts a highly desirable combination of physicochemical properties to a drug candidate. The two nitrogen atoms can act as hydrogen bond donors or acceptors, tuning interactions with biological targets while simultaneously improving properties like water solubility and bioavailability.[2][3] These characteristics often lead to an enhanced pharmacokinetic profile, a critical factor in the journey from a laboratory compound to a clinical therapeutic.[2][4][5] This guide provides an in-depth technical overview of the modern strategies employed to discover and develop novel, bioactive molecules built upon this versatile scaffold. We will explore advanced synthetic methodologies, robust screening paradigms, and the iterative logic of hit-to-lead optimization, providing field-proven insights for researchers and drug development professionals.

Part 1: The Modern Synthetic Toolkit for Piperazine Scaffolds

The therapeutic potential of piperazine is vast, but for decades, its structural diversity was largely confined to substitutions at its two nitrogen atoms.[3] While effective, this N-functionalization approach only scratches the surface of the chemical space accessible to the piperazine core. The modern imperative is to decorate the carbon backbone of the ring, unlocking novel three-dimensional structures and biological activities.

Beyond Traditional Synthesis: The Dawn of C-H Functionalization

Recent years have seen significant breakthroughs in the C–H functionalization of the piperazine ring, allowing for the direct attachment of substituents to the carbon atoms.[3] This is a paradigm shift from multi-step classical methods. Photoredox catalysis, in particular, has emerged as a powerful tool. Using light-activated catalysts, chemists can generate reactive radical intermediates under mild conditions, enabling the formation of previously challenging carbon-carbon and carbon-heteroatom bonds.[3] This allows for the creation of C2-substituted piperazines from a variety of starting materials, dramatically expanding the structural variety of compound libraries.[3]

Experimental Protocol: Photoredox-Catalyzed C-H Arylation of N-Boc-Piperazine

This protocol is a representative example based on modern C-H functionalization methods described in the literature.[3] It provides a self-validating system for generating novel C-substituted piperazines.

Objective: To synthesize a C2-arylated piperazine derivative via a photoredox-catalyzed reaction.

Materials:

-

N-Boc-piperazine

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Iridium-based photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Inert gas (Argon or Nitrogen)

-

Blue LED light source (450 nm)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Purification system (e.g., column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine N-Boc-piperazine (1.2 equivalents), the aryl bromide (1.0 equivalent), the iridium photocatalyst (1-2 mol%), and the base (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a reactant concentration of approximately 0.1 M.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

-

Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous magnetic stirring. A small fan should be used to maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis at regular intervals until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography to isolate the desired C2-arylated piperazine.

-

Validation: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Part 2: From Library to "Hit" - High-Throughput Screening (HTS) Strategies

Once a diverse library of novel piperazine-containing molecules is synthesized, the next critical phase is to identify compounds that exhibit a desired biological activity. High-Throughput Screening (HTS) is the cornerstone of this process, enabling the rapid evaluation of thousands of compounds in an automated fashion.[6][7]

Designing a Robust Screening Cascade

A successful screening campaign is not a single experiment but a multi-step cascade designed to filter a large library down to a small number of high-quality "hits." The process begins with a primary screen designed for speed and throughput, followed by more complex assays to confirm activity and eliminate false positives.[8]

-

Primary Assays: These are typically biochemical assays (e.g., enzyme inhibition) or simplified cell-based assays that generate a clear, measurable signal.[8][9] The goal is to quickly identify any compound that interacts with the target.

-

Hit Confirmation: Compounds that are active in the primary screen ("primary hits") are re-tested under the same conditions to ensure the result is reproducible.

-

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC50 or EC50). This step is crucial for ranking compounds and understanding their strength of effect.

-

Secondary & Orthogonal Assays: These are often cell-based or phenotypic assays that measure the compound's effect in a more biologically relevant context.[6] Using a different assay format helps to eliminate compounds that interfere with the primary assay technology (e.g., fluorescent compounds in a fluorescence-based assay).

Example Target Pathway: Kinase Signaling

Piperazine derivatives are known to target a wide variety of protein classes, including kinases.[6] Kinases are critical nodes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.

Experimental Protocol: Kinase Inhibition Biochemical Assay

Objective: To determine the in vitro inhibitory activity of piperazine compounds against a specific protein kinase.

Materials:

-

Recombinant human kinase enzyme

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

-

Piperazine compound library dissolved in DMSO

-

Microplates (e.g., 384-well white plates)

-

Plate reader capable of measuring luminescence

Step-by-Step Methodology:

-

Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of each piperazine compound from the library (in DMSO) into the 384-well assay plates. Include positive control wells (known inhibitor) and negative control wells (DMSO only).

-

Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except for the "no enzyme" controls.

-

Initiation of Reaction: Add a mixture of the peptide substrate and ATP, also diluted in assay buffer, to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection Step 1: Add the first detection reagent (ADP-Glo™ Reagent) to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Detection Step 2: Add the second detection reagent (Kinase Detection Reagent) to all wells. This reagent converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence signal on a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are declared primary hits.

Part 3: The Path from "Hit" to "Lead" - Structure-Activity Relationship (SAR) Optimization

A "hit" from an HTS campaign is merely a starting point.[7] It may have modest potency, poor selectivity, or undesirable physical properties. The goal of the hit-to-lead phase is to systematically modify the chemical structure of the hit to improve these characteristics. This iterative process is known as establishing a Structure-Activity Relationship (SAR).[4][10]

The Iterative Cycle of Medicinal Chemistry

SAR exploration is a cyclical process of design, synthesis, and testing. Chemists analyze the initial hit data to form hypotheses about which parts of the molecule are essential for activity (the "pharmacophore") and which can be modified. New analogs are then designed and synthesized to test these hypotheses. The biological data from these new analogs feeds back into the cycle, refining the team's understanding and guiding the next round of design.

SAR Strategies for Piperazine Scaffolds

For piperazine-containing hits, SAR exploration typically involves modifying several key positions:

-

N1-Substituent: This position is often used to interact with hydrophobic pockets in the target protein or to modulate the basicity (pKa) of the nitrogen, which affects solubility and cell permeability.

-

N4-Substituent: Similar to N1, this provides another vector for exploring interactions with the target.

-

C2/C3/C5/C6-Substituents: As enabled by modern synthesis, decorating the carbon backbone can introduce new chiral centers, provide vectors into novel binding pockets, and lock the conformation of the ring, which can significantly improve potency and selectivity.[11]

Data Presentation: Hypothetical SAR Table

The results of SAR studies are best summarized in a table. This allows for a clear comparison of how changes in chemical structure affect biological activity.

Table 1: Hypothetical SAR for Piperazine-Based Kinase Inhibitors

| Compound ID | R¹ Substituent (at N1) | R² Substituent (at C2) | Kinase B IC50 (µM) |

| Hit-001 | Phenyl | H | 15.2 |

| SAR-002 | 4-Fluorophenyl | H | 8.5 |

| SAR-003 | 3-Chlorophenyl | H | 5.1 |

| SAR-004 | 4-Methoxyphenyl | H | 22.4 |

| SAR-005 | 3-Chlorophenyl | Methyl | 1.8 |

| SAR-006 | 3-Chlorophenyl | Phenyl | 0.45 |

Causality Insights: The data in Table 1 suggests that electron-withdrawing groups on the N1-phenyl ring (like Fluoro and Chloro) are beneficial for potency (SAR-002, SAR-003) compared to the unsubstituted parent (Hit-001) or an electron-donating group (SAR-004).[12] Crucially, the introduction of a substituent at the C2 position, particularly a bulky phenyl group (SAR-006), leads to a significant enhancement in activity, validating the C-H functionalization strategy.

Part 4: Preclinical Profiling - Assessing Drug-Like Properties

A potent molecule is not necessarily a good drug. It must also possess a suitable pharmacological and toxicological profile.[13] Early assessment of properties like Absorption, Distribution, Metabolism, and Excretion (ADME) is critical to avoid late-stage failures in drug development.

Pharmacology and Toxicology

While the piperazine core itself is generally well-tolerated, its derivatives can exhibit a wide range of pharmacological effects.[14] Depending on the substituents, they can act as stimulants on the central nervous system by modulating dopaminergic, noradrenergic, and serotoninergic pathways.[13] Early toxicological assessment is therefore essential. Cytotoxicity assays (testing for cell death), cardiotoxicity panels (e.g., hERG channel assays), and hepatotoxicity screens (testing for liver cell damage) are standard practice.[14][15]

Metabolic Stability

The primary route of metabolism for many piperazine-containing drugs is via cytochrome P450 (CYP) enzymes in the liver.[13] In vitro assays using human liver microsomes are used to assess a compound's metabolic stability. A compound that is metabolized too quickly will have a short half-life in the body, requiring frequent dosing. Conversely, a compound that strongly inhibits CYP enzymes can cause dangerous drug-drug interactions. The goal is to find a molecule with a balanced metabolic profile.

Conclusion and Future Perspectives

The discovery of new bioactive piperazine-containing molecules is a dynamic and evolving field. The journey from initial concept to a viable drug candidate is a multi-parameter optimization problem requiring a deep integration of synthetic chemistry, biological screening, and pharmacological profiling. The historical reliance on N-functionalization has given way to more sophisticated strategies like C-H functionalization, which continue to unlock novel chemical space and generate compounds with improved potency and unique biological activities.[3] As our understanding of disease biology deepens, the "privileged" piperazine scaffold, with its tunable properties and synthetic tractability, is certain to remain a cornerstone of medicinal chemistry for the foreseeable future.

References

- Benchchem. Application Notes and Protocols for High-Throughput Screening of Piperazine-2-thione Libraries. Benchchem.

-

De Cillia, C. & Sibi, M. P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Kant, R. & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Nagani, A. F. et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. Available at: [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

-

Fiorito, F. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Zhang, R. H. et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

-

Unknown Author. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

Jadhav, H. R. et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

-

Henderson, B. J. et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. Available at: [Link]

-

Faizan, M. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

-

Nowak, J. et al. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. Available at: [Link]

-

Faizan, M. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

-

Unknown Author. (2023). A Profound Insight into the Structural Modification of Natural Bioactive Compounds Containing Piperazine Moiety: A Comprehensive Review. Bentham Science. Available at: [Link]

-

Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Szałaj, N. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

-

Kumar, A. et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. Available at: [Link]

-